molecular formula C12H13NO4 B12443520 2-Methoxy-4-(3-oxomorpholino)benzaldehyde

2-Methoxy-4-(3-oxomorpholino)benzaldehyde

Cat. No.: B12443520
M. Wt: 235.24 g/mol
InChI Key: CKQYRAYQFTYSQD-UHFFFAOYSA-N
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Description

2-Methoxy-4-(3-oxomorpholino)benzaldehyde is an organic compound with a complex structure It is characterized by the presence of a methoxy group, a morpholino group, and an aldehyde group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde typically involves multiple steps. One common method starts with the reaction of 2-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as methanol and a base to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in industrial settings to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(3-oxomorpholino)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methoxy-4-(3-oxomorpholino)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(3-oxomorpholino)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy and morpholino groups can also interact with biological molecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-(3-oxomorpholino)benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

2-methoxy-4-(3-oxomorpholin-4-yl)benzaldehyde

InChI

InChI=1S/C12H13NO4/c1-16-11-6-10(3-2-9(11)7-14)13-4-5-17-8-12(13)15/h2-3,6-7H,4-5,8H2,1H3

InChI Key

CKQYRAYQFTYSQD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2=O)C=O

Origin of Product

United States

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